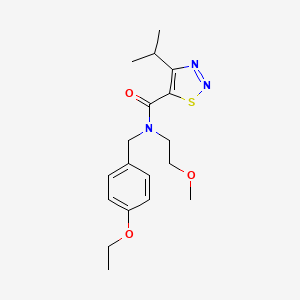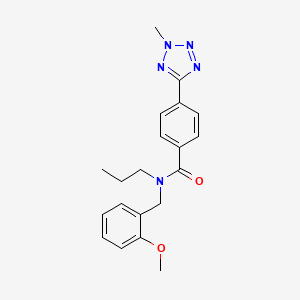
N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide, also known as SUCNR1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective antagonist of the succinate receptor 1 (SUCNR1), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. In
Mecanismo De Acción
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide is a selective antagonist of the succinate receptor 1 (N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide), which is a G protein-coupled receptor that is activated by succinate, a metabolite of the tricarboxylic acid cycle. N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide is expressed in various tissues, including immune cells, adipose tissue, and the cardiovascular system. Activation of N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has been implicated in various physiological and pathological processes, including inflammation, metabolism, and cardiovascular diseases. N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide blocks the activation of N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide by succinate, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-metabolic, and cardiovascular effects. In preclinical studies, the compound has been shown to reduce inflammation by blocking the activation of N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide in immune cells. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, the compound has been shown to have cardiovascular protective effects by reducing oxidative stress, inflammation, and vascular remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has several advantages for lab experiments. The compound is highly selective for N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide and does not interact with other G protein-coupled receptors, which reduces the risk of off-target effects. The compound is also stable and can be easily synthesized and purified. However, the compound has some limitations for lab experiments. The compound is hydrophobic and poorly soluble in water, which can affect its bioavailability and pharmacokinetics. In addition, the compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has several potential future directions in scientific research. One potential direction is to further investigate the compound's therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. Another potential direction is to develop the compound as a diagnostic tool for N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide-related diseases. In addition, future research could focus on optimizing the compound's pharmacokinetics and bioavailability to improve its efficacy and safety in human clinical trials. Overall, N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has significant potential for scientific research and could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis method of N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide involves the reaction of cycloheptylamine with N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinimide in the presence of a suitable solvent and a coupling agent. The reaction yields the desired compound, which can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has shown promising results in preclinical studies, and several research groups are working on developing it as a drug candidate.
Propiedades
IUPAC Name |
N-cycloheptyl-N'-methyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N3O2/c1-20(2)14-17(15-21(3,4)23-20)24(5)19(26)13-12-18(25)22-16-10-8-6-7-9-11-16/h16-17,23H,6-15H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFHKPVATSSOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(C)C(=O)CCC(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-benzyl-1H-pyrazol-3-yl)-2-{4-[4-(methylamino)pyrimidin-2-yl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5904139.png)

![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine](/img/structure/B5904165.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)methanamine](/img/structure/B5904171.png)
![4-(2-{[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amino}ethyl)-1-methyl-4-piperidinol trifluoroacetate (salt)](/img/structure/B5904172.png)

![2-(1-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5904187.png)
![2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5904190.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5904194.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B5904196.png)
![2-{(2-furylmethyl)[4-(1H-pyrazol-1-yl)benzyl]amino}butan-1-ol](/img/structure/B5904198.png)

![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B5904235.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylacetamide](/img/structure/B5904242.png)